1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole
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Overview
Description
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by a phenyl group attached to the first carbon of the pyrazole ring and a pyrrolidin-3-ylmethyl group attached to the fourth carbon.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole typically involves the reaction of an aryl-substituted pyrazole with a suitable reagent. One common method is the reaction of 4-methyl-1-phenyl-1H-pyrazole with potassium tetrachloroplatinate under reflux conditions for 12 hours in a 2-ethoxyethanol-water mixture under an argon atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The phenyl and pyrrolidin-3-ylmethyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1-phenyl-1H-pyrazole: A closely related compound with a methyl group instead of the pyrrolidin-3-ylmethyl group.
1-Phenyl-3-(pyrrolidin-3-ylmethyl)-1H-pyrazole: Another similar compound with the pyrrolidin-3-ylmethyl group attached to the third carbon of the pyrazole ring.
Uniqueness
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1h-pyrazole is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Biological Activity
1-Phenyl-4-(pyrrolidin-3-ylmethyl)-1H-pyrazole (CAS No. 1477579-78-4) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
The molecular formula of this compound is C14H17N3 with a molecular weight of 227.30 g/mol. Its chemical structure features a pyrazole core substituted with a phenyl group and a pyrrolidine moiety, which may contribute to its biological activity.
Property | Value |
---|---|
CAS Number | 1477579-78-4 |
Molecular Formula | C₁₄H₁₇N₃ |
Molecular Weight | 227.30 g/mol |
Antitumor Activity
Recent studies have highlighted the potential antitumor properties of pyrazole derivatives, including this compound. Research indicates that pyrazole derivatives can inhibit various cancer-related pathways, particularly those involving BRAF(V600E) mutations, which are common in melanoma and other cancers. These compounds have demonstrated significant cytotoxicity in breast cancer cell lines, suggesting their potential as anticancer agents when used alone or in combination with established therapies like doxorubicin .
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. For instance, they have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that compounds like this compound could be beneficial in treating inflammatory conditions .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has been explored extensively. Some studies report that these compounds exhibit activity against various bacterial strains by disrupting cell membrane integrity, leading to cell lysis. This mechanism highlights the relevance of this compound in developing new antimicrobial agents .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is closely linked to their structural features. The presence of specific substituents on the pyrazole ring and the nature of the side chains significantly influence their potency and selectivity against various biological targets. For example, modifications in the pyrrolidine ring can enhance or diminish the compound's ability to interact with target enzymes or receptors involved in tumorigenesis or inflammation .
Case Studies
Several case studies illustrate the efficacy of pyrazole derivatives:
- Anticancer Activity : In vitro studies using MCF-7 and MDA-MB-231 breast cancer cell lines showed that certain pyrazoles exhibited enhanced cytotoxic effects compared to doxorubicin alone, indicating potential for combination therapy .
- Anti-inflammatory Studies : Compounds derived from pyrazoles demonstrated significant inhibition of LPS-induced NO production in macrophages, suggesting their role as anti-inflammatory agents .
- Antimicrobial Testing : Pyrazole derivatives were tested against a range of bacterial pathogens, showing promising results in inhibiting growth and viability through mechanisms involving membrane disruption .
Properties
Molecular Formula |
C14H17N3 |
---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
1-phenyl-4-(pyrrolidin-3-ylmethyl)pyrazole |
InChI |
InChI=1S/C14H17N3/c1-2-4-14(5-3-1)17-11-13(10-16-17)8-12-6-7-15-9-12/h1-5,10-12,15H,6-9H2 |
InChI Key |
WHHSXYLBRIGFIH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1CC2=CN(N=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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